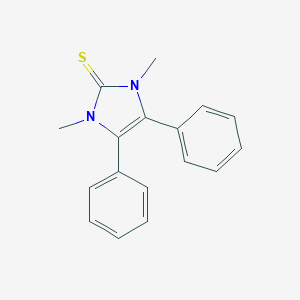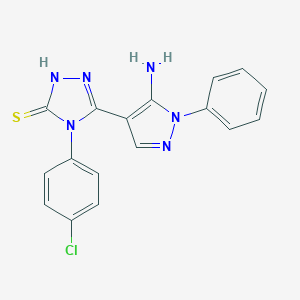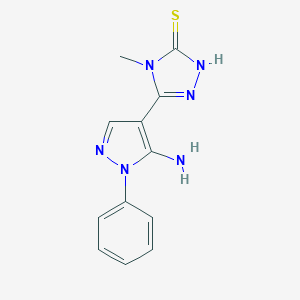
4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione (DPIT) is a chemical compound that has been widely studied for its potential applications in scientific research. DPIT is a heterocyclic compound that contains two aromatic rings and an imidazoline ring, making it a unique and versatile molecule. In
Aplicaciones Científicas De Investigación
4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and neuroscience. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione is not fully understood, but it is thought to act through multiple pathways. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione also has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, making it readily available for research purposes. 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has also been shown to have low toxicity, which is important for in vivo studies. However, one limitation of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione is that its mechanism of action is not fully understood, which may hinder its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione. One area of interest is the development of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione as a radioprotective agent in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione and its potential use as a treatment for neurodegenerative diseases.
Conclusion
In conclusion, 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione is a unique and versatile compound that has potential applications in a variety of scientific research fields. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. While its mechanism of action is not fully understood, 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has several advantages for use in lab experiments and has several potential future directions for research.
Métodos De Síntesis
4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione can be synthesized through a multistep process starting with the reaction of 2-mercaptoacetophenone with benzaldehyde to form 2-(benzylideneamino)thiophenol. This intermediate is then reacted with 2,3-dimethyl-1,3-butadiene to form 4,5-diphenyl-1,3-dimethyl-4-imidazoline-2-thione. The synthesis of 4,5-Diphenyl-1,3-dimethyl-4-imidazoline-2-thione has been optimized to produce high yields and purity.
Propiedades
Fórmula molecular |
C17H16N2S |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-4,5-diphenylimidazole-2-thione |
InChI |
InChI=1S/C17H16N2S/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
ULYMAUHYHYIVTR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=C(N(C1=S)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)